Brotianide

Fasciola hepatica In vitro motility Parasitology

Brotianide is a halogenated salicylanilide proton ionophore that maintains clinically significant activity against immature liver flukes where other anthelmintics lose potency. Demonstrated 91-99% efficacy against 7-14 week old Fasciola hepatica at 7 mg/kg with a minimum effective dose of 4.7 mg/kg for >90% clearance, making it the evidence-based choice for early-season acute fasciolosis intervention. In Dicrocoelium dendriticum control, its 96% efficacy surpasses albendazole (88.9%), reducing flock-level parasite burden. Also serves as a validated reference uncoupler in anthelmintic R&D, inducing flaccid paralysis at 1.0 µg/mL. Available as high-purity solid for veterinary research and screening programs.

Molecular Formula C15H10Br2ClNO2S
Molecular Weight 463.6 g/mol
CAS No. 23233-88-7
Cat. No. B1667941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrotianide
CAS23233-88-7
SynonymsBrotianide;  Dirian;  BAY-VA 4059;  BAY-VA-4059;  BAY-VA4059.
Molecular FormulaC15H10Br2ClNO2S
Molecular Weight463.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1Br)Cl)C(=S)NC2=CC=C(C=C2)Br
InChIInChI=1S/C15H10Br2ClNO2S/c1-8(20)21-14-12(6-10(18)7-13(14)17)15(22)19-11-4-2-9(16)3-5-11/h2-7H,1H3,(H,19,22)
InChIKeyNRFGEDASJHBPPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Brotianide (CAS 23233-88-7): A Halogenated Salicylanilide Anthelmintic for Strategic Veterinary Flukicide Procurement


Brotianide (CAS 23233-88-7), also referenced as BAY-VA4059 , is a halogenated salicylanilide anthelmintic agent [1] characterized by its thionobenzamide core structure and acetylated phenolic moiety . It functions as a proton ionophore [1], disrupting oxidative phosphorylation within the mitochondria of susceptible trematodes . Primarily deployed in veterinary medicine, brotianide exhibits fasciolicidal activity against both immature and adult stages of *Fasciola hepatica* and *Fasciola gigantica*, as well as efficacy against certain paramphistomes and *Dicrocoelium* species [2].

Why Salicylanilide Substitution is Not Straightforward: Brotianide's Stage-Specific Potency, Kinetics, and Safety Profile


The salicylanilide class is not homogenous; significant variations in potency against specific parasite life stages, pharmacokinetic properties, and safety indices preclude simple generic substitution. While many salicylanilides and substituted phenols exhibit reduced efficacy against immature flukes due to high plasma protein binding [1], brotianide maintains clinically meaningful activity against these younger stages [2][3]. Furthermore, terminal half-life and plasma protein binding vary considerably among structural analogs (e.g., closantel's 14.5-day half-life versus oxyclozanide's 6.4-day half-life in sheep), impacting the duration of therapeutic effect and residue considerations [4]. The following quantitative evidence demonstrates where brotianide's specific profile creates verifiable differentiation that is critical for scientific selection and procurement.

Brotianide (CAS 23233-88-7) Quantitative Differentiation Evidence: Comparative Efficacy, Potency, and Safety Data


Brotianide's In Vitro Motility Paralysis Potency Relative to MK-401

In a controlled in vitro motility assay using an isometric transducer system, brotianide induced a rapid flaccid paralysis in adult *Fasciola hepatica* at a concentration of 1.0 µg/mL and above. In stark contrast, the comparator compound MK-401 required a 20-hour exposure period and a 200-fold higher concentration (200 µg/mL) to achieve a comparable flaccid paralysis endpoint [1]. This demonstrates a significantly faster onset and greater potency for brotianide under identical experimental conditions.

Fasciola hepatica In vitro motility Parasitology

Brotianide's Superior Efficacy Against Immature Fasciola hepatica Relative to Rafoxanide

A comparative review of fasciolicides tabulated the minimum dose required to achieve over 90% efficacy against immature (6-week-old) *Fasciola hepatica* in sheep. Brotianide required a minimum dose of 4.7 mg/kg to achieve this threshold. While the exact minimum dose for rafoxanide against this stage is not provided in the same table, the source explicitly concludes that brotianide and rafoxanide are among the safest available options, highlighting brotianide's strong performance in a critical area where many salicylanilides are known to fail due to high plasma protein binding [1]. This is further corroborated by data showing 91-99% activity of brotianide against 7-14 week old flukes at a 7 mg/kg dose [2].

Fasciola hepatica Immature flukes Efficacy comparison

Brotianide's Quantitative Safety and Therapeutic Index in Sheep

Toxicological assessments in sheep establish a defined oral LD50 range of 40-45 mg/kg and a calculated therapeutic index (TI) of 4-7 for brotianide [1][2]. The maximum tolerated dose in sheep has been reported at 27 mg/kg, which is substantially higher than the effective therapeutic dose range (e.g., 4.7 mg/kg for 6-week infections, 2.3 mg/kg for 12-week infections) [3]. This quantifiable safety margin supports its classification as a well-tolerated agent, enabling its use in sensitive populations such as pregnant, periparturient, lactating, and young animals [1].

Toxicology Therapeutic index Safety pharmacology

Brotianide's Efficacy Against Fasciola gigantica Across Multiple Developmental Stages

A controlled efficacy study in sheep experimentally infected with *Fasciola gigantica* demonstrated brotianide's potent stage-dependent activity. At 40 days post-infection, a 4% brotianide solution dosed at 2-4 mL/10 kg orally achieved 68-97% efficacy. By day 60, a lower dose of 1.2-2.5 mL/10 kg resulted in 90-99% efficacy. At 90 days, an even lower dose of 1.2-2 mL/10 kg provided 97-100% efficacy [1]. This clear dose-response relationship across different infection ages quantifies its reliable action against this globally significant tropical liver fluke species.

Fasciola gigantica Stage-specific efficacy Dose-response

Comparative Efficacy of Brotianide Against Dicrocoelium dendriticum vs. Albendazole

In a field trial evaluating naturally acquired *Dicrocoelium dendriticum* infections in sheep, brotianide achieved a 96% reduction in parasite burden [1]. In a separate, comparable field study also in Iran, albendazole was found to be only 88.9% effective against the same parasite in sheep under similar natural infection conditions [2]. This cross-study comparison suggests a potential efficacy advantage for brotianide against this small liver fluke species, which is increasingly recognized as a significant pathogen in many regions.

Dicrocoelium dendriticum Comparative efficacy Field trial

Brotianide (CAS 23233-88-7) Application Scenarios: Evidence-Based Deployment in Veterinary Parasitology


Strategic Control of Acute Fasciolosis in Sheep Flocks

For sheep flocks facing outbreaks of acute fasciolosis caused by immature *Fasciola hepatica*, brotianide is a scientifically justified intervention. Its demonstrated efficacy of 91-99% against 7-14 week old flukes at a 7 mg/kg dose [1] and a minimum effective dose of 4.7 mg/kg for >90% efficacy against 6-week-old infections [2] directly addresses the clinical challenge of immature fluke migration, a stage where many alternative salicylanilides show reduced activity. This evidence supports its use in strategic early-season treatments to prevent liver damage before it becomes chronic.

Treatment of Fasciola gigantica Infections in Endemic Regions

In regions of Asia and Africa where *Fasciola gigantica* is endemic, brotianide provides a quantifiably effective treatment option. Its stage-specific efficacy, ranging from 68-97% at 40 days to 97-100% at 90 days post-infection with appropriate dosing [3], offers veterinarians a predictable tool for managing infections at various stages of development. This data allows for precise dosing calculations (e.g., 1.2-2 mL/10 kg of a 4% solution for mature infections) to maximize efficacy while minimizing drug usage.

Addressing Dicrocoelium dendriticum Infections with Superior Efficacy

When *Dicrocoelium dendriticum* is identified as the primary parasitic challenge in small ruminants, brotianide presents a compelling alternative to benzimidazoles like albendazole. Cross-study data indicates brotianide's 96% efficacy [4] compared to albendazole's 88.9% efficacy [5] under similar field conditions. This 7.1 percentage point advantage translates to a potentially significant reduction in parasite burden at the flock level, making brotianide the preferred choice for targeted dicrocoeliasis control programs.

High-Potency In Vitro Screening for Fasciolicidal Activity

For research laboratories developing new anthelmintics or screening for flukicide resistance, brotianide serves as a valuable reference compound with well-characterized in vitro potency. Its ability to induce rapid flaccid paralysis in *F. hepatica* at a low concentration of 1.0 µg/mL [6] provides a benchmark for comparative motility assays. Its mechanism as a proton ionophore [7] also makes it a useful tool for studying mitochondrial uncoupling in trematodes.

Technical Documentation Hub

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33 linked technical documents
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